4-(3-Iodobenzoyl)isoquinoline
Overview
Description
4-(3-Iodobenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
The synthesis of 4-(3-Iodobenzoyl)isoquinoline typically involves the reaction of isoquinoline with 3-iodobenzoyl chloride under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and short reaction times . Industrial production methods may vary, but they often involve similar catalytic processes to ensure efficiency and scalability .
Chemical Reactions Analysis
4-(3-Iodobenzoyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-(3-Iodobenzoyl)isoquinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Iodobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, isoquinolines generally exert their effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(3-Iodobenzoyl)isoquinoline can be compared to other isoquinoline derivatives, such as:
4-Benzoylisoquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-(3-Bromobenzoyl)isoquinoline: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
4-(3-Chlorobenzoyl)isoquinoline:
These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and potential biological activities due to the presence of the iodine atom .
Properties
IUPAC Name |
(3-iodophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWJMPXGQKCURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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